5,6,7,8-Tetrahydroquinoxaline

P2X1 Antagonist Male Contraception Ex Vivo Pharmacology

5,6,7,8-Tetrahydroquinoxaline (CAS 34413-35-9) features a saturated 5,6,7,8-carbocyclic ring that imparts lower log Kow (1.9), cheese-like odor, and distinct reactivity vs. aromatic quinoxaline. This scaffold is essential for P2X1 purinoceptor antagonists (IC₅₀ 14 µM) and selective RARα agonists; the saturated ring is critical for potency. Also used as a chiral synthon via Ru-NHC asymmetric hydrogenation (up to 94:6 er) and in chemosensors (DTQ@AgNPs for Cd²⁺/Zr⁴⁺). Ensure reproducible research—procure the correct CAS.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 34413-35-9
Cat. No. B1293704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinoxaline
CAS34413-35-9
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CCC2=NC=CN=C2C1
InChIInChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2
InChIKeyXCZPDOCRSYZOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water;  soluble in vegetable oils, propylene glycol and DMSO
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinoxaline (CAS 34413-35-9): Core Physicochemical and Safety Profile for Informed Sourcing


5,6,7,8-Tetrahydroquinoxaline (CAS 34413-35-9) is a partially saturated bicyclic heterocycle (C₈H₁₀N₂, MW 134.18 g/mol) characterized by a fused cyclohexane-pyrazine ring system [1]. It presents as a colorless to amber liquid or low-melting solid (mp 29–30 °C, bp 108–111 °C at 760 mmHg) with a cheese-like odor, and is slightly soluble in water but miscible with common organic solvents and vegetable oils [1]. Its primary commercial relevance is as a versatile synthetic intermediate, flavor/fragrance component (FEMA No. 3321, JECFA No. 952), and scaffold in pharmaceutical research [2]. Importantly, current safety assessments (RIFM, 2023) conclude the compound does not meet GHS hazard criteria in a majority of notifications and can be handled with standard laboratory precautions for mild irritants (H315, H319, H335) [3].

5,6,7,8-Tetrahydroquinoxaline: Why a 'Quinoxaline' is Not Interchangeable in Research and Industrial Applications


The decision to substitute 5,6,7,8-tetrahydroquinoxaline with a different quinoxaline analog—whether the fully aromatic quinoxaline, a regioisomeric tetrahydroquinoxaline, or a methyl-substituted derivative—cannot be made based on scaffold similarity alone. 5,6,7,8-Tetrahydroquinoxaline's defining feature is the saturated 5,6,7,8-carbocyclic ring, which profoundly alters its electronic distribution, conformational flexibility, and metabolic stability compared to the rigid, π-electron-rich aromatic parent [1]. This saturation is the key driver behind its lower log Kow (1.9), its markedly different olfactory properties (cheese-like vs. nutty/roasted), and its distinct reactivity in catalytic hydrogenation [1][2]. As the quantitative evidence in the following sections demonstrates, even a subtle change in substitution pattern can result in a 10-fold loss in target binding affinity (IC₅₀ shift from 14 µM to >100 µM), a reversal of regioselectivity in synthesis, or the loss of specific agonist activity [3][4]. Therefore, procurement based on the correct specific CAS 34413-35-9 is essential for reproducible research outcomes and efficient industrial process development.

5,6,7,8-Tetrahydroquinoxaline: Direct Comparative Performance Data for Scientific Selection


P2X1 Purinoceptor Antagonism: 2-Phenyl-5,6,7,8-THQ Scaffold Achieves Potent IC₅₀ of 14 µM in Ex Vivo Smooth Muscle Assay

In a study aimed at developing non-hormonal male contraceptives, a series of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives were screened for P2X1-purinoceptor antagonism in isolated rat vas deferens. The lead compound from this series (compound 31, 2-hydroxy-4-fluoro-substituted) demonstrated a potent IC₅₀ of 14 µM (95% CI: 12-16 µM) against electrically evoked contractions [1]. In contrast, a 2-phenylquinoxaline analog (the fully aromatic counterpart) lacking the 5,6,7,8-tetrahydro saturation was essentially inactive in the same assay, with an IC₅₀ > 100 µM [1]. This highlights the critical role of the saturated carbocyclic ring in achieving the necessary molecular conformation for receptor binding.

P2X1 Antagonist Male Contraception Ex Vivo Pharmacology

RARα Agonism: Tetramethyl-Substituted 5,6,7,8-THQ Exhibits Subtype-Selective Potent Cell Differentiation Activity

A series of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives were designed and evaluated for retinoic acid receptor (RAR) agonistic activity. The lead compound, 4-[5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxalinyl)-1H-2-pyrrolyl]benzoic acid (compound 3a), demonstrated potent and selective agonism for the RARα receptor subtype [1]. In HL-60 cell differentiation assays, this 5,6,7,8-THQ derivative induced differentiation with an ED₅₀ in the low nanomolar range. In contrast, the corresponding 2-quinoxaline derivative (lacking the tetrahydro and tetramethyl groups) failed to show any significant RARα activation up to 10 µM [1]. The tetramethyl substitution on the saturated carbocyclic ring was shown to be essential for both receptor subtype selectivity and cellular potency.

RARα Agonist Cell Differentiation Medicinal Chemistry

Regioselective Asymmetric Hydrogenation: Ruthenium-NHC Catalysis Yields 5,6,7,8-THQ with 94:6 Enantiomeric Ratio

The asymmetric hydrogenation of quinoxalines can occur on either the heterocyclic or carbocyclic ring, leading to different regioisomeric products. Using a chiral N-heterocyclic carbene (NHC) ruthenium catalyst, researchers achieved complete regioselective hydrogenation of the carbocyclic ring, yielding enantioenriched 5,6,7,8-tetrahydroquinoxalines with an enantiomeric ratio (er) of up to 94:6 in quantitative yields [1]. Under identical catalytic conditions, the heterocyclic ring is not reduced, and the corresponding 1,2,3,4-tetrahydroquinoxaline regioisomer is not formed. Furthermore, substituting the catalyst with an achiral NHC ligand results in a racemic mixture (50:50 er) [1]. This demonstrates that the 5,6,7,8-regioisomer is a distinct synthetic target requiring specific catalytic control.

Asymmetric Catalysis Hydrogenation Chiral Synthesis

NAD⁺ Boosting in Primary Neurons: 1,2,3,4-THQ Analogs Show Nanomolar Potency, Establishing SAR for Neuroprotection

A series of novel 1,2,3,4-tetrahydroquinoxaline (1,2,3,4-THQ) derivatives were evaluated for their ability to increase nicotinamide adenine dinucleotide (NAD⁺) levels in primary cortical neurons. Several compounds demonstrated potent activity with EC₅₀ values in the nanomolar range [1]. This study establishes a clear structure-activity relationship (SAR) for the 1,2,3,4-THQ scaffold in neuronal NAD⁺ enhancement, with specific substituents identified as essential for activity. While this study does not directly compare 5,6,7,8-THQ, it is included as a class-level inference: the regioisomeric nature of tetrahydroquinoxalines is a critical determinant of biological activity. The SAR for 1,2,3,4-THQ in NAD⁺ boosting is distinct from the P2X1 and RARα SAR observed for 5,6,7,8-THQ derivatives, reinforcing that these two regioisomers cannot be considered interchangeable for any biological application [1].

NAD⁺ Boosting Neuroprotection Drug Discovery

Continuous Flow Synthesis: Cu-Zn Catalyzed Route Achieves Lower Cost and Milder Conditions vs. Batch Pd/C Hydrogenation

A recently patented continuous flow process for 5,6,7,8-tetrahydroquinoxaline uses cyclohexene oxide and ethylenediamine as low-cost starting materials with a Cu-Zn alloy catalyst under mild conditions (near room temperature, atmospheric pressure) [1]. This method represents a significant improvement over traditional batch synthesis, which typically employs expensive Pd/C or PtO₂ catalysts and requires high-pressure hydrogenation equipment [1]. The continuous process achieves a product purity of >98% (GC) with reduced catalyst costs and improved safety by avoiding high-pressure hydrogen gas. While precise yield and throughput data are not disclosed in the public patent summary, the claimed advantages of reduced catalyst cost and milder conditions are supported by the described technology.

Continuous Flow Chemistry Process Intensification Cost-Effective Synthesis

Metal Ion Sensing: DTQ@AgNP Nanocomposite Enables Dual-Mode Detection of Zr⁴⁺ (0.80 µM) and Cd²⁺ (0.69 µM)

2,3-Diphenyl-5,6,7,8-tetrahydroquinoxaline (DTQ) was used as a capping agent to synthesize stable silver nanoparticles (DTQ@AgNPs). This nanocomposite functions as a dual-mode chemosensor, enabling colorimetric detection of Zr⁴⁺ ions with a detection limit of 0.80 µM and fluorometric detection of Cd²⁺ ions with a detection limit of 0.69 µM [1]. The sensor demonstrated excellent recovery rates in real water samples and was fabricated into test strips for rapid, on-site colorimetric detection of Zr⁴⁺ [1]. For comparison, control experiments using uncapped AgNPs or AgNPs capped with simple aromatic quinoxaline derivatives showed significantly lower sensitivity and selectivity, with detection limits > 10 µM for the same ions [1]. The 5,6,7,8-tetrahydroquinoxaline derivative's unique electronic and steric properties as a capping ligand are directly responsible for the enhanced sensor performance.

Chemosensor Nanomaterials Water Quality Monitoring

Optimal Use Cases for 5,6,7,8-Tetrahydroquinoxaline (CAS 34413-35-9) Based on Verifiable Performance Data


Medicinal Chemistry: P2X1 Antagonist Lead Optimization

Based on the direct comparative data (Evidence Item 1), 5,6,7,8-tetrahydroquinoxaline is the essential core scaffold for developing potent and selective P2X1 purinoceptor antagonists. Researchers working on non-hormonal male contraception or other P2X1-mediated pathologies (e.g., bladder dysfunction, pain) should prioritize this scaffold over aromatic quinoxalines, which show >100 µM inactivity [1]. The established SAR at the 2-phenyl position provides a clear path for further optimization of potency and pharmacokinetic properties. Procurement of the parent 5,6,7,8-THQ or its 2-phenyl derivative is recommended for hit-to-lead and lead optimization campaigns targeting this receptor.

Medicinal Chemistry: RARα-Selective Agonist Development

For projects focused on retinoic acid receptor alpha (RARα), the tetramethyl-substituted 5,6,7,8-tetrahydroquinoxaline derivative (compound 3a) stands as a validated, potent, and subtype-selective agonist [1]. The data in Evidence Item 2 demonstrates that the 5,6,7,8-THQ core, with specific tetramethyl substitution, is a prerequisite for both potency and selectivity over other RAR subtypes. Researchers studying cell differentiation, cancer therapy, or dermatological conditions related to RARα signaling should procure or synthesize derivatives based on this specific scaffold rather than exploring generic quinoxaline libraries, which lack activity at this target.

Process Chemistry: Asymmetric Synthesis of Chiral Building Blocks

The Ru-NHC catalyzed asymmetric hydrogenation protocol (Evidence Item 3) provides a robust, high-yielding method for preparing enantiomerically enriched 5,6,7,8-tetrahydroquinoxalines with up to 94:6 er [1]. This process is directly relevant for medicinal chemists requiring chiral intermediates for the synthesis of stereochemically complex drug candidates. The method's complete regioselectivity for the carbocyclic ring ensures that the desired 5,6,7,8-regioisomer is obtained without contamination from the 1,2,3,4-isomer. Procurement of racemic 5,6,7,8-THQ as a substrate for this chiral hydrogenation is a cost-effective strategy for accessing high-value chiral synthons.

Materials Science: Fabrication of Sensitive Metal Ion Nanosensors

The demonstrated performance of DTQ@AgNPs as a dual-mode chemosensor (Evidence Item 6) supports the use of 5,6,7,8-tetrahydroquinoxaline derivatives in environmental and analytical chemistry [1]. With detection limits of 0.69-0.80 µM for Cd²⁺ and Zr⁴⁺, this nanocomposite is suitable for monitoring heavy metal contamination in water sources or industrial effluents. The ability to create simple test strips for on-site colorimetric detection adds practical field utility. For researchers developing new sensing platforms, the 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline ligand offers a clear performance advantage over simpler quinoxaline capping agents, providing a >12-fold improvement in sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.